2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride
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Overview
Description
“2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1485738-48-4 . It has a molecular weight of 210.66 . The IUPAC name for this compound is (2-acetamidoethyl)alanine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2O3.ClH/c1-5(7(11)12)8-3-4-9-6(2)10;/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12);1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Antimalarial Activity
The synthesis of derivatives related to "2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride" has been explored in the context of developing antimalarial compounds. A study by Werbel et al. (1986) focused on the synthesis and antimalarial activity of a series of derivatives, demonstrating significant potency against Plasmodium berghei in mice and excellent activity against resistant strains, encouraging clinical trials in humans (Werbel et al., 1986).
Corrosion Inhibition
Research by Herrag et al. (2010) on newly synthesized diamine derivatives, related to "this compound," showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings highlight the potential of such compounds in protecting industrial materials (Herrag et al., 2010).
Neurotoxin Synthesis
A study on the synthesis of neurotoxins like BMAA from α-acetamidoacrylic acid demonstrates the significance of acetamido derivatives in producing compounds with potential neurological impacts. This research underlines the importance of such compounds in understanding neurotoxicity and potential therapeutic applications (Hu & Ziffer, 1990).
Polymer Science
The synthesis of poly-N5-(3-hydroxypropyl)-L-glutamine, a water-soluble synthetic polypeptide, from 3-amino-1-propanol, indicates the utility of "this compound" related compounds in developing novel polymers. These polymers exhibit significant helicity and potential applications in biomedicine and materials science (Lupu‐Lotan et al., 1965).
Environmental Toxicology
Research on the exposure of forestry workers to herbicides underscores the environmental and occupational health relevance of compounds like "this compound." Understanding the absorption and impact of such chemicals is crucial for developing safer application methods and protective measures (Lavy et al., 1987).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-(2-acetamidoethylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-5(7(11)12)8-3-4-9-6(2)10;/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGCZVGRHYMTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCCNC(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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